molecular formula C9H12O B122592 (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol CAS No. 145681-98-7

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol

Cat. No. B122592
M. Wt: 136.19 g/mol
InChI Key: PLLPCYXAEHFXRV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. EMCH is a cyclic alcohol that contains an ethynyl group, which makes it a valuable synthetic intermediate for the preparation of various organic compounds.

Mechanism Of Action

The mechanism of action of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood, but it is believed to act by inhibiting the activity of enzymes that are involved in various biological processes. For example, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit various biochemical and physiological effects, including anticancer activity, inhibition of acetylcholinesterase activity, and potential use as a building block for the synthesis of various organic compounds.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility as a synthetic intermediate, which makes it a valuable building block for the synthesis of various organic compounds. However, one of the limitations of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, including its potential application in drug discovery, material science, and organic synthesis. In drug discovery, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.

Synthesis Methods

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol can be synthesized by several methods, including the Diels-Alder reaction, Grignard reaction, and Sonogashira coupling. The most common method for synthesizing (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is through the Diels-Alder reaction, which involves the reaction of 2-methyl-1,3-butadiene with ethynylmagnesium bromide in the presence of a Lewis acid catalyst. The resulting product is then treated with acid to yield (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol.

Scientific Research Applications

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease.
In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals. It has also been studied as a potential precursor for the synthesis of graphene, a material that has gained significant attention due to its unique properties.

properties

CAS RN

145681-98-7

Product Name

(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-3-ethynyl-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h1,9-10H,4-6H2,2H3/t9-/m1/s1

InChI Key

PLLPCYXAEHFXRV-SECBINFHSA-N

Isomeric SMILES

CC1=C(C[C@@H](CC1)O)C#C

SMILES

CC1=C(CC(CC1)O)C#C

Canonical SMILES

CC1=C(CC(CC1)O)C#C

synonyms

3-Cyclohexen-1-ol, 3-ethynyl-4-methyl-, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.